![molecular formula C12H19BN2O2 B594323 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 1220219-94-2](/img/structure/B594323.png)
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been solved using direct methods like SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 . The structures obtained by these methods are consistent with the values calculated by density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions involving similar compounds include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound is involved in boric acid ester intermediates with benzene rings, synthesized through a three-step substitution reaction. Its structure is confirmed by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are used to compare molecular structures with experimental values, providing insights into its physicochemical properties (Huang et al., 2021).
Catalytic Applications
- Catalytic Enantioselective Borane Reduction : This compound is used in the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of various amines. This highlights its role in asymmetric reduction and chiral amine synthesis (Huang et al., 2010).
Pharmaceutical Research
- Pirfenidone Structural Isosteres : It serves as a synthon in the design and synthesis of structural isosteres of pirfenidone, a therapeutic compound for fibrosis treatment. This demonstrates its potential in pharmaceutical research (Abd El Kader et al., 2012).
Material Science
- Synthesis and Luminescent Properties : The compound is utilized in the synthesis of fluorene copolymers with luminescent properties. This application is significant in materials science, particularly in developing new photoluminescent materials (Cheon et al., 2005).
Chemical Sensing
- Hydrogen Peroxide Vapor Detection : The compound is used in the synthesis of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. This highlights its importance in safety and security applications (Fu et al., 2016).
Mechanism of Action
Mode of Action
Compounds with a dioxaborolane group are often used in organic synthesis as reagents and catalysts . They are known to participate in borylation reactions, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .
Biochemical Pathways
It’s known that compounds with a dioxaborolane group can participate in significant carbon-carbon bond-forming reactions .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
properties
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMWZDGOUKBTRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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